molecular formula C13H18ClN B13631164 2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride

2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride

Cat. No.: B13631164
M. Wt: 223.74 g/mol
InChI Key: BKHKTMJTWZCMTE-UHFFFAOYSA-N
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Description

2-Phenyl-3-azabicyclo[3.2.1]octane hydrochloride is a bicyclic organic compound featuring a nitrogen atom (aza group) at position 3 and a phenyl substituent at position 2 of the bicyclo[3.2.1]octane scaffold. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis.

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

2-phenyl-3-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C13H17N.ClH/c1-2-4-11(5-3-1)13-12-7-6-10(8-12)9-14-13;/h1-5,10,12-14H,6-9H2;1H

InChI Key

BKHKTMJTWZCMTE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CNC2C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization Approaches

One of the most common strategies to construct the 2-azabicyclo[3.2.1]octane core involves intramolecular cyclization of suitably functionalized cyclopentanone or cyclopentenone derivatives.

  • Starting materials: Cyclopentanone derivatives (e.g., α-alkylated cyclopentanones)
  • Key steps:
    • α-Alkylation of cyclopentanone to introduce the phenyl substituent.
    • α-Bromination followed by intramolecular nucleophilic cyclization to form the bicyclic amine.
    • Demethylation or deprotection steps to yield the bicyclic ketone intermediate.

This method was first reported in the synthesis of 5-aryl substituted 2-azabicyclo[3.2.1]octanes, which are structurally related to phenylmorphan derivatives.

Dieckmann Cyclization of Piperidine Derivatives

Another approach involves Dieckmann cyclization of piperidine derivatives bearing ester substituents, which upon cyclization and subsequent functional group manipulations, afford the bicyclic amide intermediates.

  • Key conditions: High temperature to enforce axial orientation of substituents for cyclization.
  • Subsequent steps: Deethoxycarbonylation, Boc (tert-butyloxycarbonyl) group removal, acylation, and reductive amination.
  • Outcome: Formation of 2-azabicyclo[3.2.1]octanes with endo-configuration.

1,3-Dipolar Cycloaddition of Azomethines

The 1,3-dipolar cycloaddition methodology involves the reaction of azomethines with dipolarophiles to form the bicyclic core.

  • This method is useful for accessing racemic or diastereomerically pure 2-azabicyclo[3.2.1]octane derivatives.
  • The approach has been demonstrated in the synthesis of related bicyclic amines and their carboxylic acid derivatives.

Functionalization and Salt Formation

  • After construction of the bicyclic amine core, the phenyl group can be introduced or modified through acylation reactions using phenylacetyl chloride or similar reagents.
  • The free base is typically converted to the hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas to improve stability and crystallinity.

Representative Synthetic Scheme and Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
1 α-Alkylation of cyclopentanone Phenylalkyl halide, base Introduction of phenyl substituent at α-position
2 α-Bromination Brominating agent (e.g., NBS) Formation of α-bromo intermediate
3 Intramolecular cyclization Heating or base-promoted cyclization Formation of bicyclic amine core
4 Deprotection/Demethylation Heat or acid/base treatment Removal of protecting groups
5 Acylation Phenylacetyl chloride, NaOH, aqueous medium Introduction of phenylacetyl group, formation of amide
6 Salt formation Treatment with HCl Formation of 2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride

Detailed Research Findings

Intramolecular Cyclization Example

  • Cyclopentanone was α-alkylated to give intermediate 10.
  • Bromination of 10 followed by cyclization yielded ketone 11.
  • Demethylation under high temperature afforded the bicyclic amine core.
  • This method provides good yields and stereoselectivity for the endo isomer.

Dieckmann Cyclization Example

  • Piperidine derivative 60 underwent Dieckmann cyclization at elevated temperature.
  • The resulting bicyclic amide 62 was obtained after deethoxycarbonylation and Boc removal.
  • Reductive amination yielded the 2-azabicyclo[3.2.1]octane derivatives with endo stereochemistry.

Acylation and Hydrochloride Salt Formation

  • 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride was reacted with phenylacetyl chloride in aqueous sodium hydroxide at 10 °C.
  • The reaction proceeded smoothly to give the phenylacetylated product in 95.6% yield.
  • The product was isolated by filtration and recrystallized from petroleum ether/diethyl ether mixture to yield a pure hydrochloride salt with a melting point of 125–126.5 °C.

Summary Table of Preparation Methods

Methodology Key Intermediates/Starting Materials Advantages Disadvantages/Notes Reference
Intramolecular cyclization α-Alkylated cyclopentanone Good stereoselectivity, scalable Requires bromination and demethylation
Dieckmann cyclization Piperidine diesters Efficient ring closure High temperature required
1,3-Dipolar cycloaddition Azomethines and dipolarophiles Versatile, applicable to racemics May require complex precursors
Acylation and salt formation Bicyclic amines and phenylacetyl chloride High yield, straightforward isolation Requires careful pH control for salt formation

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted nitrogen heterocycles .

Mechanism of Action

The mechanism of action of 2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s nitrogen-containing heterocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to bioactive effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-phenyl-3-azabicyclo[3.2.1]octane hydrochloride, highlighting differences in substituents, heteroatom placement, and pharmacological relevance.

Compound Name Substituents/Heteroatoms Molecular Formula CAS Number Key Properties/Applications References
3-Azabicyclo[3.2.1]octane hydrochloride Aza at C3, no phenyl substituent C₇H₁₄ClN 20969-02-2 Base scaffold; precursor for phenothiazine derivatives .
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride Oxa (oxygen) at C8, aza at C3 C₆H₁₀ClNO 54745-74-3 High purity (97–98%); used in organic synthesis and as a pharmaceutical intermediate .
3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride Phenyl at C3, aza at C8, double bond at C2 C₁₃H₁₆ClN 36769-06-9 Structural isomer with altered nitrogen position; potential CNS activity .
3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride Methoxy at C3, aza at C8 C₈H₁₆ClNO 904316-92-3 Polar functional group; impacts solubility and receptor binding .
3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride Difluoroethyl at C3, aza at C8 C₉H₁₅ClF₂N Fluorinated derivative; potential PET tracer or metabolic probe .

Structural and Functional Insights:

Substituent Position :

  • The placement of the phenyl group (e.g., at C2 vs. C3) significantly alters steric and electronic properties. For example, 3-phenyl-8-azabicyclo derivatives () exhibit distinct pharmacological profiles compared to hypothetical 2-phenyl analogs due to differences in binding site accessibility .
  • Oxygen-containing variants (e.g., 8-oxa-3-azabicyclo) demonstrate increased polarity, enhancing solubility for aqueous-phase reactions .

Synthetic Methods :

  • 3-Azabicyclo[3.2.1]octane hydrochloride is synthesized via optimized routes involving reductive amination or cyclization, yielding ~70% purity ().
  • Fluorinated derivatives (e.g., 3-(2,2-difluoroethyl)) are prepared via nucleophilic substitution, requiring SCX-2 column purification for >95% purity ().

Pharmacological Relevance: Phenothiazine derivatives of 3-azabicyclo[3.2.1]octane exhibit antipsychotic activity, as seen in historical medicinal chemistry studies (). Spirocyclic analogs (e.g., 8-azaspiro[bicyclo[3.2.1]octane]) show promise as kinase inhibitors or antimicrobial agents, with detailed NMR and HRMS data validating their structures ().

Research Findings and Data

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Weight Purity (%) Melting Point (°C) Solubility (mg/mL)
3-Azabicyclo[3.2.1]octane hydrochloride 163.65 95 180–185 50 (water)
8-Oxa-3-azabicyclo[3.2.1]octane HCl 149.62 97–98 210–215 100 (methanol)
3-Methoxy-8-azabicyclo[3.2.1]octane HCl 177.67 97 190–195 75 (DMSO)

Key Observations:

  • Purity and Yield : Derivatives like 8-oxa-3-azabicyclo achieve >95% purity through reverse-phase chromatography (), while fluorinated analogs require specialized purification ().
  • Biological Activity : Compounds with extended aromatic systems (e.g., spiro[indole] derivatives) exhibit µM-range inhibitory activity against enzymes like CYP121A1, a Mycobacterium tuberculosis target ().

Biological Activity

2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride is a bicyclic compound notable for its unique nitrogen and carbon structure, which has garnered attention in medicinal chemistry and organic synthesis. This compound serves as a crucial intermediate in the synthesis of complex organic compounds and exhibits significant biological activity, particularly as an inhibitor of specific biochemical pathways.

Structural Characteristics

The compound's bicyclic structure allows it to interact with various biological molecules, influencing their function. The nitrogen atom in its structure enhances binding affinity through hydrogen bonding, making it a candidate for drug discovery and development.

Biological Activity

Research indicates that 2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride may influence critical signaling pathways, such as the phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin (PI3K/AKT/mTOR) pathway, which regulates cell growth and metabolism. This interaction suggests potential therapeutic applications in managing diseases related to these pathways.

Inhibition Studies

Inhibition studies have shown that this compound can effectively inhibit certain enzymes involved in inflammatory responses. For instance, it has been linked to the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a significant role in regulating inflammation by preserving endogenous palmitoylethanolamide (PEA) levels, thus enhancing its anti-inflammatory effects .

Case Studies and Research Findings

Several studies have explored the biological implications of 2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride:

  • NAAA Inhibition : A study demonstrated that derivatives featuring a similar azabicyclo[3.2.1]octane core exhibited potent NAAA inhibitory activity with IC50 values in the low nanomolar range (e.g., 0.042 μM), showcasing their potential in treating inflammatory conditions .
  • Structure-Activity Relationship (SAR) : Detailed SAR analyses have highlighted how modifications to the phenyl ring can significantly affect inhibitory potency, with specific substitutions leading to enhanced biological activity .

Comparative Analysis

To better understand the unique properties of 2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Characteristics
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride Contains an oxygen atomEnhanced solubility and reactivity
2-Oxa-7-azaspiro[3.5]nonane oxalate Features a spirocyclic structureUnique spatial arrangement affecting binding properties
(1R,5S)-3-Azabicyclo[3.3.1]nonane hydrochloride Similar bicyclic frameworkDistinct pharmacological profiles due to structural differences

The phenyl substitution on the bicyclic framework of 2-Phenyl-3-azabicyclo[3.2.1]octane hydrochloride notably influences its chemical behavior compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Phenyl-3-azabicyclo[3.2.1]octane hydrochloride, and what analytical methods ensure its purity?

  • Answer : The synthesis typically involves multi-step organic reactions, such as cyclization of a pre-functionalized bicyclic precursor followed by phenyl group introduction via cross-coupling or alkylation. For example, analogous compounds are synthesized under reflux conditions using dichloromethane or ethanol as solvents to optimize yield . Structural integrity is confirmed via 1^1H/13^13C NMR (to verify stereochemistry and substituent placement), IR spectroscopy (to identify functional groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation . Purity is assessed using HPLC with UV detection at 254 nm, ensuring ≥95% purity for pharmacological studies .

Q. How do researchers characterize the stereochemical configuration of this bicyclic compound?

  • Answer : X-ray crystallography is the gold standard for resolving absolute stereochemistry. For dynamic analysis, nuclear Overhauser effect (NOE) experiments in NMR can distinguish axial vs. equatorial substituents on the bicyclic scaffold. Chiral chromatography may also separate enantiomers if racemization occurs during synthesis . Computational methods (e.g., density functional theory) are increasingly used to predict and validate stereochemical outcomes .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of 2-Phenyl-3-azabicyclo[3.2.1]octane derivatives?

  • Answer : Yield optimization requires careful control of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while non-polar solvents (e.g., toluene) favor cyclization .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency for phenyl group introduction .
  • Temperature : Reflux conditions (e.g., 80–110°C) are critical for endothermic steps like ring closure .
    • Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures high yields of analytically pure material .

Q. How do researchers investigate the compound’s interactions with biological targets, such as neurotransmitter receptors?

  • Answer : In vitro assays include:

  • Radioligand binding : Competitive displacement studies using 3^3H-labeled ligands (e.g., for serotonin or dopamine receptors) to calculate binding affinity (Ki_i) .
  • Functional assays : Calcium flux or cAMP measurement in transfected HEK293 cells expressing target GPCRs .
  • Structural biology : Cryo-EM or molecular docking simulations to map binding poses within receptor active sites .
    • In vivo studies may use rodent models to assess pharmacokinetics (e.g., brain penetration via LC-MS/MS) .

Q. How can contradictory data in pharmacological studies be resolved?

  • Answer : Discrepancies often arise from methodological variability:

  • Receptor heterogeneity : Species-specific receptor isoforms (e.g., human vs. rat) may exhibit divergent binding profiles .
  • Assay conditions : Differences in buffer pH, ion concentrations, or temperature can alter ligand-receptor kinetics .
  • Data normalization : Use of reference agonists/antagonists (e.g., 5-HT1A_{1A} agonist 8-OH-DPAT) as internal controls improves reproducibility .
    • Meta-analyses integrating multiple datasets (e.g., using machine learning) help identify robust structure-activity relationships .

Q. What computational approaches predict the compound’s metabolic stability and off-target effects?

  • Answer :

  • ADME prediction : Tools like SwissADME estimate permeability (LogP), cytochrome P450 metabolism, and blood-brain barrier penetration .
  • Off-target profiling : Molecular similarity searches (e.g., SwissTargetPrediction) identify potential interactions with kinases, ion channels, or transporters .
  • MD simulations : All-atom molecular dynamics (e.g., GROMACS) model binding stability over time, highlighting residues critical for receptor engagement .

Notes

  • Methodological details emphasize reproducibility and interdisciplinary validation (e.g., combining synthetic chemistry with computational biology).
  • Contradictions in data are addressed through systematic experimental and analytical frameworks.

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